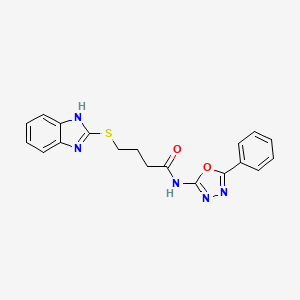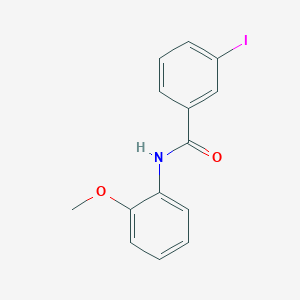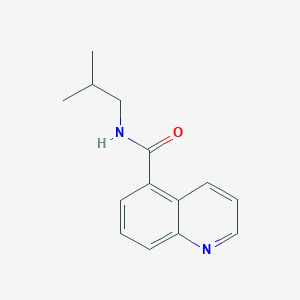![molecular formula C21H17BrN2O2 B7476804 N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide](/img/structure/B7476804.png)
N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide, also known as GNE-140, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound targets a specific protein known as N-acyltransferase 10 (NAT10), which is involved in the regulation of cell growth and proliferation. In
科学研究应用
N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide has been studied extensively for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, particularly in breast, lung, and prostate cancer. Additionally, N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
作用机制
N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide targets NAT10, a protein that is involved in the regulation of cell growth and proliferation. NAT10 is responsible for the acetylation of microtubules, which are essential for cell division. By inhibiting NAT10, N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide has also been shown to have anti-inflammatory effects. The compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by blocking the activation of NF-κB signaling pathway. Additionally, N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide has been found to have neuroprotective effects, reducing the extent of neuronal damage in models of traumatic brain injury and stroke.
实验室实验的优点和局限性
One of the advantages of N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide is its specificity for NAT10, which reduces the potential for off-target effects. Additionally, the compound has been shown to have low toxicity in animal models, making it a promising candidate for further preclinical and clinical studies. However, one limitation of N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide. One area of interest is the development of more potent and selective inhibitors of NAT10, which could improve the efficacy and specificity of the compound. Additionally, further studies are needed to investigate the potential of N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide as a combination therapy with other anti-cancer agents. Finally, the anti-inflammatory and neuroprotective effects of N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide warrant further investigation for potential therapeutic applications in other diseases.
合成方法
The synthesis of N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide involves the reaction of 4-bromobenzoyl chloride with 4-(2-aminoethyl)phenol, followed by the reaction with 2-anilinoacetic acid. This results in the formation of the final product, N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide. The purity and yield of the compound can be improved through various purification techniques, such as recrystallization and column chromatography.
属性
IUPAC Name |
N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2/c22-17-10-8-16(9-11-17)21(26)24-19-12-6-15(7-13-19)14-20(25)23-18-4-2-1-3-5-18/h1-13H,14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMCDRGUDCBBJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-anilino-2-oxoethyl)phenyl]-4-bromobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dimethyl 5-[(4-ethylsulfonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7476750.png)


![4-(2,3-Dimethylphenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7476781.png)
![4-Ethyl-7-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]chromen-2-one](/img/structure/B7476784.png)

![4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7476799.png)
![N-[2-(2-fluorophenyl)ethyl]-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7476802.png)
![N-[(3-bromophenyl)methyl]-3-chloro-N-methylbenzenesulfonamide](/img/structure/B7476810.png)
![N-(4-carbamoylphenyl)-6-(2,5-dimethylfuran-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7476818.png)


![[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 5-methylpyrazine-2-carboxylate](/img/structure/B7476831.png)